molecular formula C10H19B B1376786 4-(1-Bromoethyl)-1,1-dimethylcyclohexane CAS No. 1541820-82-9

4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Cat. No.: B1376786
CAS No.: 1541820-82-9
M. Wt: 219.16 g/mol
InChI Key: FJRPXYXVPGAIBI-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved through the reaction of 1,1-dimethylcyclohexane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclohexane derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Substitution: Formation of alcohols or ethers depending on the nucleophile used.

    Elimination: Formation of alkenes such as 1,1-dimethylcyclohexene.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

4-(1-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond, following the E2 elimination mechanism .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1-dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.

    4-(1-Chloroethyl)-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    4-(1-Iodoethyl)-1,1-dimethylcyclohexane: Contains an iodine atom, which is a better leaving group compared to bromine.

Uniqueness

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity patterns compared to its chloro and iodo analogs. The steric hindrance and electronic effects of the bromoethyl group influence the compound’s behavior in chemical reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

4-(1-bromoethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPXYXVPGAIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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